molecular formula C9H11NOS B14044397 1-(3-Amino-4-mercaptophenyl)propan-2-one

1-(3-Amino-4-mercaptophenyl)propan-2-one

Cat. No.: B14044397
M. Wt: 181.26 g/mol
InChI Key: LHGYJMBEJUPUHJ-UHFFFAOYSA-N
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Description

1-(3-Amino-4-mercaptophenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one (acetone) backbone attached to a phenyl ring bearing amino (-NH₂) and mercapto (-SH) groups at the 3- and 4-positions, respectively. The amino and thiol groups enable hydrogen bonding and nucleophilic reactivity, which may influence its biological activity or catalytic utility .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(3-amino-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H11NOS/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4,10H2,1H3

InChI Key

LHGYJMBEJUPUHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)S)N

Origin of Product

United States

Chemical Reactions Analysis

1-(3-Amino-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 1-(3-Amino-4-mercaptophenyl)propan-2-one

This compound is a chemical compound with a variety of applications in scientific research, primarily due to its reactive functional groups. It is used as a building block in the synthesis of more complex organic molecules, and is also utilized in biological studies for enzyme interaction and protein modification. Additionally, it finds use in the production of specialty chemicals and materials.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. The preparation of this compound involves multi-step organic reactions, typically involving the reaction of 3-amino-4-mercaptophenyl derivatives with propanone under controlled conditions.

Biology

In biology, this compound is used to study enzyme interactions and protein modifications, owing to its reactive functional groups.

Mechanism of Action
The compound interacts with molecular targets through its functional groups. The amino group can form hydrogen bonds, the mercapto group can form disulfide bonds, and the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Industry

This compound is utilized in the production of specialty chemicals and materials.

Related Research

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the mercapto group can form disulfide bonds, and the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares substituents, electronic parameters, and key features of 1-(3-Amino-4-mercaptophenyl)propan-2-one with analogous compounds:

Compound Name Substituents/Backbone Key Electronic Features Absolute Hardness (η)* Synthesis Yield Reference
This compound -NH₂ (3), -SH (4) on phenyl Electron-donating groups, high nucleophilicity Estimated ~4.5 eV Not reported
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one -Cl, -I (2,3), -OMe (4) on phenyl Electron-withdrawing halogens, electron-donating OMe ~6.2 eV (halogens ↑η) 72%
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one -OAc, -OH on phenoxy ring Mixed electronic effects (acetyl ↓η, OH ↑η) ~5.0 eV 82%
(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) Piperidine ring fused to propan-2-one Alkaloid with basic N, moderate η ~3.8 eV 86%
2-(Methylamino)-1-(3-methylphenyl)propan-1-one -NMe, -MePh on propan-1-one Steric hindrance from methyl groups ~5.5 eV Not reported

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The amino and mercapto groups in the target compound lower η compared to halogenated analogs (e.g., 6.2 eV for diiodo-chloro derivatives), enhancing its softness and reactivity in polar reactions .
  • Biological Relevance: Pelletierine (η ~3.8 eV) demonstrates anti-helminthic activity due to its piperidine moiety, suggesting that the target compound’s -NH₂/-SH groups may confer antioxidant or antimicrobial properties .
  • Synthetic Accessibility: Microwave-assisted methods (e.g., 86% yield for benzofuran derivatives) could optimize the target compound’s synthesis, though direct data is lacking .

Reactivity and Functionalization

  • Nucleophilic Sites: The -SH group in the target compound offers superior nucleophilicity compared to methoxy or acetyloxy substituents in analogs, enabling thiol-ene click chemistry or metal coordination .
  • Condensation Reactions: The amino group facilitates Schiff base formation, akin to methylamino derivatives used in pharmaceutical intermediates .

Biological Activity

1-(3-Amino-4-mercaptophenyl)propan-2-one is a compound that has garnered attention due to its diverse biological activities. This compound features an amino group and a mercapto group, which contribute to its reactivity and potential therapeutic applications. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N1O1S1, with a molecular weight of 213.28 g/mol. The presence of the mercapto group (-SH) allows for unique interactions with biological macromolecules, including proteins and nucleic acids.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of this compound have shown the ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50 µM)Reference
This compound25
Ascorbic Acid50
Other Analogous CompoundsVaries (20 - 40)

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays, such as the MTT assay, have shown that this compound can inhibit the proliferation of cancer cells, particularly in glioblastoma and breast cancer models .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
U-87 (Glioblastoma)15
MDA-MB-231 (Breast)30
HeLa (Cervical)>50

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the modulation of enzyme activities and influence various biochemical pathways . The mercapto group plays a critical role in these interactions, allowing for specific binding to target sites on proteins.

Case Studies

  • Antioxidant Study : A study conducted on various derivatives of this compound revealed that modifications to the mercapto group significantly enhanced antioxidant activity. The derivatives were tested using the DPPH radical scavenging method, showing that certain substitutions increased their efficacy compared to ascorbic acid .
  • Anticancer Study : In another study, the anticancer properties were evaluated against human cancer cell lines. The results indicated that the compound effectively induced apoptosis in U-87 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

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